3,3,5-Trimethylhex-1-yne

Description

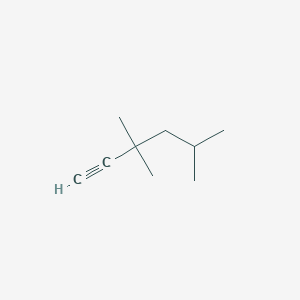

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,5-trimethylhex-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-6-9(4,5)7-8(2)3/h1,8H,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDFPTHRJOJVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3,5 Trimethylhex 1 Yne

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. For 3,3,5-trimethylhex-1-yne, a primary disconnection can be made at the C-C bond between the acetylenic carbon and the adjacent quaternary carbon. This approach identifies the acetylide anion and a suitable alkyl halide as key precursors.

Another retrosynthetic strategy involves disconnecting the bond between C4 and C5. This leads to precursors that can be joined through various carbon-carbon bond-forming reactions. The choice of precursors is critical and often dictated by their availability, reactivity, and the desired efficiency of the synthesis.

Established Synthetic Routes to this compound

Traditional methods for synthesizing terminal alkynes like this compound are well-established in organic chemistry.

Alkylation of Acetylides

A common and effective method for the synthesis of terminal alkynes is the alkylation of acetylides. This SN2 reaction involves the nucleophilic attack of an acetylide anion on an alkyl halide. youtube.com For the synthesis of this compound, this would involve the reaction of the acetylide ion with a haloalkane such as 1-bromo-2,4,4-trimethylpentane. The acetylide is typically generated by treating acetylene (B1199291) with a strong base like sodium amide (NaNH2) or an organolithium reagent.

| Reactant 1 | Reactant 2 | Product |

| Acetylide Anion | 1-halo-2,4,4-trimethylpentane | This compound |

Elimination Reactions in Precursor Synthesis

Elimination reactions are crucial for creating the double and triple bonds necessary in the precursors or the final product. For instance, the synthesis of the required alkyl halide precursor might involve the halogenation of an alkene, which itself could be synthesized via an elimination reaction from an alcohol. Dehydrohalogenation of a dihalide can also be employed to generate the alkyne functionality, although this is a less direct route for terminal alkynes.

Emerging and Sustainable Synthetic Approaches to this compound

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods.

Catalytic Strategies for Alkyne Formation

Recent advancements have led to catalytic methods for the formation of alkynes that can offer advantages over traditional stoichiometric reactions. pitt.edu These can include transition-metal catalyzed cross-coupling reactions, such as the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide. While not directly applicable to the primary synthesis of this compound from simple precursors, such catalytic methods are invaluable for the synthesis of more complex derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this could involve:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Less Hazardous Chemicals: Substituting hazardous reagents and solvents with safer alternatives.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. pitt.edu

Research into greener synthetic routes for alkynes is an active area, with a focus on developing catalytic systems that can operate under milder conditions and with higher efficiency.

Purification and Isolation Techniques in Research-Scale Synthesis

The successful synthesis of this compound in a research setting is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, byproducts, and solvents. The choice of method is largely dictated by the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture. For a non-polar, relatively volatile alkyne like this compound, distillation and column chromatography are the most commonly employed and effective purification strategies.

Distillation

Distillation is a primary method for purifying liquids on a research scale, separating components of a mixture based on differences in their boiling points. For this compound, which is a liquid at room temperature, distillation is a suitable technique, particularly for removing less volatile impurities. Given its structure, it is expected to have a boiling point that allows for standard distillation; however, for compounds that might be sensitive to higher temperatures or to remove high-boiling impurities, distillation under reduced pressure (vacuum distillation) is often preferred. annaiacademyonlineschool.com This technique allows the compound to boil at a lower temperature, thus preventing potential decomposition. annaiacademyonlineschool.com For instance, related high-boiling liquids are often purified this way; glycerol, which decomposes at its atmospheric boiling point, can be successfully distilled at a much lower temperature under vacuum. annaiacademyonlineschool.com

Column Chromatography

Flash column chromatography is a cornerstone of purification in modern organic synthesis research and is highly applicable to the isolation of this compound. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

In a typical research scenario, the crude product containing this compound would be concentrated in vacuo, and the residue would be subjected to flash chromatography. mpg.de Given the non-polar nature of an alkyne, a non-polar solvent system is appropriate for the mobile phase. A common choice would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. For a very non-polar compound like this compound, pure hexane or a very low percentage of the more polar solvent would likely be sufficient to elute the product from the column while retaining more polar impurities.

Research findings on the purification of structurally similar compounds provide a practical framework for the isolation of this compound. For example, in the synthesis of related terpenoid natural products, purification is often achieved via column chromatography using a gradient of petroleum ether and ethyl acetate. uni-hannover.de Similarly, the purification of a product derived from 3,3-dimethylbut-1-yne, an analogue of the target compound, was accomplished using column chromatography with a mobile phase of 2% ethyl acetate in hexanes. pitt.edu

The following table summarizes typical parameters for the purification of compounds structurally related to this compound, which can be extrapolated for its purification.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

| Flash Chromatography | Silica Gel | 2.5% Ethyl Acetate in Hexanes | Allyl Ether | pitt.edu |

| Column Chromatography | Silica Gel | 2% Ethyl Acetate in Hexanes | Propargyl Alcohol derivative | pitt.edu |

| Flash Chromatography | Silica Gel | Petroleum Ether : MTBE = 3 : 1 | Unsaturated Ketone derivative | rsc.org |

| Flash Chromatography | SiO₂ | Not specified | Stannylallene derivative | mpg.de |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (50:1 to 20:1) | Ester | uni-hannover.de |

Following chromatographic separation, fractions are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. The purity is then typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Reactivity and Mechanistic Investigations of 3,3,5 Trimethylhex 1 Yne

Addition Reactions to the Alkyne Triple Bond

The carbon-carbon triple bond of 3,3,5-trimethylhex-1-yne is an area of high electron density, making it susceptible to attack by electrophiles. This section details the various addition reactions that occur across this triple bond.

Electrophilic addition is a characteristic reaction of alkynes. The reaction is initiated by an electrophile attacking the electron-rich triple bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the unsymmetrical alkyne this compound is a regioselective reaction. The regioselectivity is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene or alkyne, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. chemistrysteps.comlibretexts.org

In the case of this compound, the terminal carbon (C1) of the alkyne is bonded to one hydrogen atom, while the internal carbon (C2) is bonded to a bulky alkyl group. Following Markovnikov's rule, the proton (H+) will add to C1, leading to the formation of a more stable secondary vinyl carbocation at C2. libretexts.orgyoutube.com The subsequent attack by the halide anion (X-) on this carbocation yields the Markovnikov product, 2-halo-3,3,5-trimethylhex-1-ene. If a second equivalent of HX is added, the reaction proceeds to form a geminal dihalide, with both halogen atoms attached to C2. libretexts.org

The mechanism involves the initial attack of the pi electrons of the alkyne on the hydrogen of the hydrogen halide. youtube.comyoutube.com This is the rate-determining step and results in the formation of the most stable carbocation intermediate. chemistrysteps.comlibretexts.org

Under conditions that favor a free-radical mechanism, such as the presence of peroxides with HBr, the regioselectivity is reversed, leading to an anti-Markovnikov addition. libretexts.orglibretexts.org In this process, the bromine radical adds to the less substituted carbon (C1), resulting in the formation of a more stable secondary carbon radical at C2. libretexts.org The subsequent reaction with HBr yields the anti-Markovnikov product, (E/Z)-1-bromo-3,3,5-trimethylhex-1-ene. libretexts.org

| Reaction | Reagents | Conditions | Major Product | Regioselectivity |

| Hydrohalogenation | 1 eq. HBr | Polar solvent | 2-Bromo-3,3,5-trimethylhex-1-ene | Markovnikov |

| Hydrohalogenation | 2 eq. HBr | Polar solvent | 2,2-Dibromo-3,3,5-trimethylhexane | Markovnikov |

| Radical Hydrobromination | 1 eq. HBr | Peroxides (ROOR), heat or UV light | (E/Z)-1-Bromo-3,3,5-trimethylhex-1-ene | Anti-Markovnikov |

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound results in the formation of di- and tetra-halogenated products. The reaction with one equivalent of a halogen typically produces a dihaloalkene. The mechanism is believed to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. libretexts.orgmasterorganicchemistry.com The nucleophilic attack by a halide ion on this bridged intermediate occurs from the opposite side, resulting in anti-addition. masterorganicchemistry.com This leads predominantly to the formation of the (E)-dihaloalkene.

When this compound reacts with one equivalent of Br₂, the product is (E)-1,2-dibromo-3,3,5-trimethylhex-1-ene. The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane, 1,1,2,2-tetrahalo-3,3,5-trimethylhexane. masterorganicchemistry.com It has been noted that alkynes generally react more slowly than alkenes with electrophilic halogens. masterorganicchemistry.com

| Reaction | Reagents | Conditions | Major Product | Stereochemistry |

| Halogenation | 1 eq. Br₂ | Inert solvent (e.g., CCl₄) | (E)-1,2-Dibromo-3,3,5-trimethylhex-1-ene | Anti-addition |

| Halogenation | 2 eq. Br₂ | Inert solvent (e.g., CCl₄) | 1,1,2,2-Tetrabromo-3,3,5-trimethylhexane | N/A |

The hydration of this compound involves the addition of a water molecule across the triple bond to form a ketone. This reaction is typically catalyzed by a strong acid, usually in the presence of a mercury(II) salt, such as mercury(II) sulfate (HgSO₄), to increase the reaction rate. pressbooks.pubbohrium.com

The reaction follows Markovnikov's rule, where the initial electrophilic attack is by the mercuric ion (Hg²⁺) on the alkyne, forming a vinyl carbocation intermediate. libretexts.org Water then acts as a nucleophile, attacking the more substituted carbon (C2). libretexts.org This results in an organomercury enol after deprotonation. The enol intermediate then undergoes keto-enol tautomerization to yield the more stable ketone. youtube.com For this compound, the final product is 3,3,5-trimethylhexan-2-one.

An alternative method for Markovnikov hydration is the oxymercuration-demercuration reaction. This two-step process avoids the use of strong acids and prevents possible carbocation rearrangements (though rearrangement is not a concern for this compound hydration). chemistrysteps.comlibretexts.org The first step involves the reaction of the alkyne with mercury(II) acetate (B1210297) in aqueous solution, followed by demercuration with sodium borohydride (NaBH₄). libretexts.orgmasterorganicchemistry.com The mechanism also proceeds through a bridged mercurinium ion intermediate, ensuring Markovnikov regioselectivity. chemistrysteps.comlibretexts.org

| Reaction | Reagents | Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Aqueous acid | 3,3,5-Trimethylhex-1-en-2-ol (enol) | 3,3,5-Trimethylhexan-2-one |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | THF/Water | Organomercury enol | 3,3,5-Trimethylhexan-2-one |

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkynes, yielding an aldehyde from a terminal alkyne like this compound. chegg.com This two-step reaction involves the addition of borane (BH₃) or a sterically hindered dialkylborane (such as disiamylborane or 9-BBN to prevent addition across both pi bonds) to the alkyne, followed by oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution. libretexts.orglibretexts.org

The hydroboration step is a concerted syn-addition of the B-H bond across the triple bond. Boron, being less electronegative than hydrogen, acts as the electrophile and adds to the less sterically hindered and less substituted terminal carbon (C1). libretexts.orglibretexts.org This regioselectivity is driven by both steric and electronic factors. pitt.edu The subsequent oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry. pitt.edu This initially forms an enol (3,3,5-trimethylhex-1-en-1-ol), which rapidly tautomerizes to the more stable aldehyde, 3,3,5-trimethylhexanal. libretexts.org

| Reaction | Reagents | Conditions | Intermediate | Final Product |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN 2. H₂O₂, NaOH | 1. THF 2. Aqueous base | 3,3,5-Trimethylhex-1-en-1-ol (enol) | 3,3,5-Trimethylhexanal |

While the electron-rich nature of the alkyne triple bond makes it more susceptible to electrophilic attack, nucleophilic addition can occur under specific conditions. Simple, unactivated alkynes like this compound are generally poor substrates for nucleophilic addition due to the high electron density of the triple bond, which repels incoming nucleophiles.

For nucleophilic addition to occur, either a very strong nucleophile is required, or the alkyne must be activated by an electron-withdrawing group, which is not present in this compound. However, certain organometallic reagents can add to alkynes. For instance, the reaction of terminal alkynes with lithium dialkylcuprates (organocuprates) can lead to the formation of vinylcuprates. This reaction involves the syn-addition of the organocuprate across the triple bond. The resulting vinylcuprate intermediate can then be trapped by various electrophiles, leading to the formation of trisubstituted alkenes.

Another important reaction involving the nucleophilic character of the alkyne is the deprotonation of the terminal acetylenic hydrogen. Using a very strong base, such as sodium amide (NaNH₂), creates a powerful nucleophile, the 3,3,5-trimethylhex-1-yn-1-ide anion. This anion does not add to another alkyne molecule but readily participates in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds, effectively elongating the carbon chain.

Electrophilic Additions to this compound

Transition Metal-Catalyzed Transformations of this compound

Transition metals play a pivotal role in activating the carbon-carbon triple bond of alkynes, enabling a diverse range of transformations. The steric bulk of this compound often dictates the efficiency and selectivity of these catalytic processes.

The reduction of alkynes is a fundamental transformation that can lead to either alkanes or alkenes, depending on the catalyst and reaction conditions.

Hydrogenation: The complete reduction of this compound to the corresponding alkane, 3,3,5-trimethylhexane, can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. brainly.comstudy.com The reaction proceeds through the initial formation of the alkene, which is then further reduced.

Semihydrogenation: More nuanced are the semihydrogenation reactions that yield the alkene, 3,3,5-trimethylhex-1-ene. nih.govnih.govlookchem.comnih.govsigmaaldrich.comthegoodscentscompany.com Achieving high selectivity for the alkene requires careful selection of the catalyst. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is a classic example that typically favors the formation of cis-alkenes from internal alkynes. For terminal alkynes like this compound, semihydrogenation selectively reduces the triple bond to a double bond. The steric hindrance around the alkyne can influence the rate of hydrogenation. acs.org

| Reaction | Catalyst | Reagent | Product | Notes |

| Hydrogenation | Pd/C | H₂ | 3,3,5-Trimethylhexane | Complete saturation of the triple bond. |

| Semihydrogenation | Lindlar's Catalyst | H₂ | 3,3,5-Trimethylhex-1-ene | Selective reduction to the alkene. |

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Terminal alkynes are common coupling partners in several named reactions.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netresearchgate.net This reaction is instrumental in the synthesis of substituted alkynes. The reaction of this compound with an aryl halide would proceed under standard Sonogashira conditions, although the steric bulk may necessitate longer reaction times or more active catalyst systems. libretexts.org

Suzuki-Miyaura Coupling: While the classic Suzuki-Miyaura coupling involves organoboron compounds and halides, variations exist for the coupling of terminal alkynes. libretexts.org This typically involves the conversion of the terminal alkyne to an alkynylboronate ester, which can then participate in a Suzuki-Miyaura coupling. The steric hindrance in this compound could influence the initial borylation step. The use of bulky ligands on the palladium catalyst is often crucial for achieving good yields in couplings involving sterically demanding substrates. researchgate.netresearchgate.net

| Reaction | Catalyst System | Coupling Partner | General Product |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl/Vinyl Halide | Aryl/Vinyl-substituted this compound |

| Suzuki-Miyaura Coupling | Pd catalyst + Ligand | Aryl/Vinyl Halide (after borylation of the alkyne) | Aryl/Vinyl-substituted this compound |

The triple bond of this compound can participate in various cyclization and annulation reactions to form carbocyclic and heterocyclic frameworks. rsc.orgrsc.orgnih.govmit.edu Transition metal catalysts are often employed to facilitate these transformations by orchestrating the formation of new rings. For instance, in a [2+2+2] cycloaddition, this compound could potentially react with two other unsaturated partners to form a substituted benzene ring, although the steric hindrance might disfavor this transformation compared to less bulky alkynes. acs.org Annulation strategies often involve the intramolecular reaction of a molecule containing both an alkyne and another reactive functional group.

Alkyne metathesis is a powerful reaction for the redistribution of alkylidyne groups, leading to the formation of new alkynes. While this reaction is typically more efficient with internal alkynes, terminal alkynes can participate. The steric bulk of this compound would likely influence the equilibrium and rate of metathesis reactions.

Oligomerization of terminal alkynes can be promoted by various transition metal catalysts. nih.govnih.gov Depending on the catalyst and conditions, linear or cyclic oligomers can be formed. For sterically hindered alkynes like this compound, oligomerization might be less favorable than for smaller alkynes. Hydroarylation can be an atom-economical approach to oligomerization. chemrxiv.org

Rearrangement Reactions and Sigmatropic Shifts Involving this compound Derivatives

The derivatives of this compound can undergo various rearrangement reactions, including sigmatropic shifts. wikipedia.orgwiley-vch.de A sigmatropic rearrangement is a pericyclic reaction where a sigma bond migrates across a conjugated system. wikipedia.org For example, a derivative of this compound containing an adjacent allyl group could potentially undergo a rsc.orgrsc.org-sigmatropic rearrangement, such as a Cope or Claisen rearrangement, depending on the specific structure. The stereochemistry of the starting material would directly influence the stereochemistry of the product in these concerted reactions. There is also the possibility of rsc.orgacs.org-sigmatropic shifts. researchgate.netrsc.org

Radical Processes and Their Application to this compound Derivatives

The triple bond of this compound and its derivatives is susceptible to attack by radicals. acs.org This can initiate a cascade of reactions, including radical cyclizations, to form complex cyclic structures. rsc.orgacs.orgmdpi.comrsc.org For instance, a derivative of this compound with a suitably positioned radical precursor could undergo an intramolecular radical addition to the alkyne, leading to the formation of a carbocycle. The regioselectivity of the radical addition would be influenced by the stability of the resulting vinyl radical intermediate. The steric hindrance in the molecule could also play a role in directing the stereochemical outcome of such cyclizations. The reaction of terminal alkynes on surfaces can also proceed through radical intermediates. mdpi.com

Advanced Characterization and Analytical Methodologies for 3,3,5 Trimethylhex 1 Yne and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3,3,5-trimethylhex-1-yne and its reaction products. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR spectroscopy, the proton of the terminal alkyne (≡C-H) in a compound like this compound is highly characteristic. It typically appears in a relatively shielded region of the spectrum, around δ 1.7-3.1 ppm. libretexts.org This shielding is a result of the cylindrical magnetic anisotropy of the carbon-carbon triple bond, which creates a cone of shielding along the bond axis. For instance, the terminal proton in the structurally similar 3,3-dimethyl-1-butyne (B43207) resonates at δ 2.06 ppm. libretexts.org A key diagnostic feature for terminal alkynes is the observation of long-range coupling (e.g., four-bond coupling, ⁴J) between the alkynyl proton and protons on adjacent carbons, which can lead to finely split signals. openochem.org

In ¹³C NMR spectroscopy, the sp-hybridized carbons of the alkyne functional group have distinct chemical shifts. The terminal carbon (≡C-H) typically resonates in the range of δ 65–85 ppm, while the internal, substituted carbon (≡C-R) is found further downfield, between δ 70–100 ppm. openochem.org This clear separation from sp³ and sp² carbon signals allows for confident identification of the alkyne moiety. For deuterated terminal alkynes, the signal for the quaternary carbon of the alkyne can appear as a triplet in the range of δ 84.5–83.1 ppm. rsc.org

Table 1: Typical NMR Chemical Shifts for Terminal Alkynes.

| Nucleus | Functional Group | Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H | ≡C-H | 1.7 - 3.1 libretexts.org | Shielded due to magnetic anisotropy; exhibits long-range coupling. libretexts.orgopenochem.org |

| ¹³C | ≡C -H | 65 - 85 openochem.org | Terminal sp-hybridized carbon. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis in Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. In research involving organometallic derivatives, MS is crucial for characterizing the resulting complexes. uvic.ca

For terminal alkynes, electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways. A common fragmentation involves the loss of a hydrogen atom from the terminal sp-hybridized carbon, resulting in a prominent peak at one mass unit less than the molecular ion (M-1). jove.com This M-1 peak is a hallmark of terminal alkynes. youtube.com

Another significant fragmentation pathway is the cleavage of the bond between the α and β carbons relative to the triple bond. This cleavage preferentially forms a resonance-stabilized propargyl cation (or a substituted propargyl cation). jove.com For a simple terminal alkyne, the unsubstituted propargyl cation gives a signal at a mass-to-charge ratio (m/z) of 39. jove.com In the case of this compound, fragmentation would lead to substituted propargyl cations and other alkyl fragments, with the pattern of peaks providing a fingerprint for the molecule's structure. For example, the fragmentation pattern often contains clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (B1212753) (-CH₂) groups. libretexts.org

When analyzing organometallic derivatives, softer ionization techniques like Electrospray Ionization (ESI) are often employed to keep the metal-ligand complexes intact, allowing for the determination of the entire complex's mass. uvic.ca

Table 2: Characteristic Mass Spectrometry Fragments for Terminal Alkynes.

| Fragment Ion | Description | Typical m/z |

|---|---|---|

| [M-1]⁺ | Loss of the terminal alkynyl hydrogen. jove.comyoutube.com | Molecular Weight - 1 |

| Propargyl Cation | Cleavage at the Cα-Cβ bond. jove.com | 39 (unsubstituted) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present in this compound and its derivatives.

The terminal alkyne group has two characteristic vibrational modes:

≡C-H Stretch: This vibration gives rise to a sharp, strong absorption band in the IR spectrum, typically appearing in the range of 3300-3200 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch is observed in the region of 2140-2100 cm⁻¹ for terminal alkynes. libretexts.org

While the ≡C-H stretch is a reliable diagnostic peak in IR spectroscopy, the C≡C stretching absorption for terminal alkynes can be weak. nih.gov In contrast, Raman spectroscopy is particularly well-suited for observing the C≡C triple bond. nih.gov Terminal alkynes exhibit a strong signal in the Raman spectrum for the C≡C stretch, as the vibration causes a significant change in polarizability. nih.gov The Raman signal for terminal alkynes is typically found around 2100 cm⁻¹. rsc.orgresearchgate.net This makes Raman spectroscopy an excellent tool for confirming the presence of the alkyne functionality, especially in complex molecules or when the IR signal is weak. nih.gov The exact frequency of the C≡C stretch in Raman spectra can be sensitive to the local chemical environment, providing insights into intermolecular interactions. nih.govresearchgate.net

A molecule with N atoms has 3N-6 normal modes of vibration if it is non-linear, and 3N-5 if it is linear. libretexts.orglibretexts.org These modes include stretching, bending, rocking, wagging, and twisting. libretexts.orgwikipedia.org For this compound (C₉H₁₆, 25 atoms), which is a non-linear molecule, there are a total of 3(25) - 6 = 69 possible normal vibrational modes.

Table 3: Key Vibrational Frequencies for Terminal Alkynes.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | 3300 - 3200 | Not typically a focus | Strong, Sharp (IR) |

X-ray Crystallography for Crystalline Derivatives and Mechanistic Insights

While this compound itself is a liquid at room temperature, its derivatives, particularly those involving transition metals, can often be crystallized. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these crystalline solids. digimat.in

Upon coordination to a metal, the geometry of the alkyne ligand is distorted. The C≡C bond length typically increases from its value of ~1.20 Å in the free alkyne, and the substituents on the alkyne carbons bend back, away from the metal. wikipedia.orglkouniv.ac.in X-ray crystallography can quantify these distortions, providing insight into the strength and nature of the metal-ligand interaction. Furthermore, by isolating and analyzing the crystal structures of reaction intermediates, X-ray crystallography can offer profound mechanistic insights into catalytic cycles and reaction pathways involving alkyne derivatives. mdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its reactions in a research setting.

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture followed by their individual identification based on mass spectra and retention times. This is a standard method for determining the purity of the starting material and for identifying the products and byproducts of a reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and purification of alkyne-containing compounds and their derivatives, especially those that are less volatile or thermally sensitive. acs.org By selecting an appropriate stationary phase (e.g., C18 for reverse-phase) and mobile phase, components of a reaction mixture can be separated. researchgate.net A UV detector is often used, although the simple alkyne chromophore is not a strong UV absorber. For chiral derivatives, chiral HPLC columns can be used to separate enantiomers, often after derivatization into a more readily detectable form, such as a cobalt-alkyne complex. nih.gov HPLC analysis provides quantitative information on the relative amounts of starting materials, intermediates, and products, making it an invaluable tool for reaction monitoring and optimization. acs.org

Table 4: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of 3,3,5 Trimethylhex 1 Yne

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Detailed quantum chemical calculations that would elucidate the electronic structure and reactivity profile of 3,3,5-trimethylhex-1-yne are not readily found in published research. Such calculations would typically involve determining molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), mapping the electron density, and calculating the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. For terminal alkynes in general, the region of highest electron density is concentrated around the carbon-carbon triple bond, making it susceptible to electrophilic attack. The acidic nature of the terminal alkyne hydrogen is also a key feature of its reactivity.

Density Functional Theory (DFT) Studies for Reaction Mechanism Prediction

There is no specific information available from Density Functional Theory (DFT) studies predicting reaction mechanisms involving this compound. DFT is a powerful computational method used to investigate the potential energy surfaces of chemical reactions, allowing for the determination of transition state geometries and activation energies. For a compound like this compound, DFT studies could provide valuable insights into reactions such as hydration, halogenation, and cycloadditions, predicting the regioselectivity and stereoselectivity of these transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound to analyze its conformational landscape and intermolecular interactions have not been reported. MD simulations would be instrumental in understanding the flexibility of the hexyl chain and the rotational barriers of the methyl groups. This would provide a dynamic picture of the molecule's preferred shapes and how it interacts with other molecules in a condensed phase.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While experimental spectroscopic data for this compound may exist in proprietary databases, detailed theoretical predictions of its spectroscopic parameters (such as NMR, IR, and Raman spectra) and their validation with experimental data are not available in the scientific literature. Computational methods can predict the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR and Raman spectroscopy. A comparison of these theoretical spectra with experimental ones is a standard method for confirming the structure of a molecule.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16 | PubChem |

| Molecular Weight | 124.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| InChI | InChI=1S/C9H16/c1-6-9(4,5)7-8(2)3/h1,8H,7H2,2-5H3 | PubChem |

| InChIKey | PVDFPTHRJOJVGL-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC(C)CC(C)(C)C#C | PubChem |

Applications of 3,3,5 Trimethylhex 1 Yne in Specialized Chemical Synthesis

Role as a Building Block in the Synthesis of Complex Organic Molecules

The terminal alkyne functionality of 3,3,5-trimethylhex-1-yne is a key feature that allows it to serve as a versatile building block in the construction of more complex molecular architectures. Terminal alkynes are known to participate in a wide array of chemical transformations, including coupling reactions, cycloadditions, and hydrations. The bulky 3,3,5-trimethylhexyl group can impart unique solubility and steric properties to the resulting molecules, influencing their physical and biological characteristics.

While specific, publicly documented examples of its use in the total synthesis of natural products or pharmaceuticals are limited, the reactivity of the alkyne group suggests its utility in methodologies such as:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would allow for the connection of the this compound moiety to aryl or vinyl halides, creating more elaborate carbon skeletons.

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole-containing structures. This is a highly efficient method for linking different molecular fragments.

Alkynylation Reactions: The acetylenic proton can be removed to form a potent nucleophile, which can then be used to attack various electrophiles, such as aldehydes, ketones, and alkyl halides, to build more complex structures.

Precursor for Specialty Chemicals and Fine Chemicals Development

The chemical reactivity of this compound makes it a plausible precursor for the development of a range of specialty and fine chemicals. These are typically low-volume, high-value compounds with specific applications in industries such as pharmaceuticals, agrochemicals, and electronics.

By targeting the triple bond, a variety of functional groups can be introduced, leading to a diverse array of derivatives. Potential transformations include:

| Reaction Type | Reagents | Potential Product Class |

| Hydrogenation | H₂, Pd/C or Lindlar's catalyst | Alkanes or Alkenes |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketones |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Aldehydes |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkenes or Tetrahaloalkanes |

These transformations can yield a variety of functionalized molecules that may serve as key intermediates in the synthesis of more complex and valuable fine chemicals. The specific substitution pattern of the starting material would likely influence the properties of these downstream products.

Integration into Advanced Materials Science (e.g., as a Monomer or Cross-linker in Polymer Architectures)

In the field of materials science, the terminal alkyne group of this compound presents opportunities for its use as a monomer or a cross-linking agent in the creation of advanced polymer architectures. The polymerization of alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties.

Furthermore, the bifunctional nature of the alkyne (two pi bonds) allows it to act as a cross-linking agent. When incorporated into a polymer chain, the alkyne units can undergo subsequent reactions to form connections between polymer chains, leading to the formation of a three-dimensional network. This cross-linking can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the material.

While specific examples of polymers derived solely from this compound are not widely reported in the literature, its potential use in copolymerization with other monomers or as a cross-linker in existing polymer systems is an area of active research interest. The bulky trimethylhexyl group could also be exploited to control the morphology and processability of the resulting polymers.

Future Research Directions and Unexplored Avenues for 3,3,5 Trimethylhex 1 Yne Chemistry

Development of Novel Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. For 3,3,5-trimethylhex-1-yne, the bulky 3,3,5-trimethylhexyl group is anticipated to exert significant steric influence on the stereochemical outcome of addition reactions to the alkyne moiety. Future research should focus on leveraging this steric hindrance to achieve high levels of stereocontrol.

A primary area of investigation will be the catalytic asymmetric addition of various reagents to the carbon-carbon triple bond. The use of chiral transition metal catalysts, particularly those based on rhodium, iridium, copper, and palladium, could facilitate enantioselective hydroboration, hydrosilylation, and hydroamination reactions. The bulky substituent may enhance the facial selectivity of the alkyne, leading to the preferential formation of one enantiomer.

Furthermore, substrate-controlled diastereoselective reactions represent a promising avenue. By introducing a chiral center elsewhere in a molecule containing the this compound unit, the inherent steric bias of the trimethylhexyl group could work in concert with the existing chirality to afford high diastereoselectivity in reactions such as intramolecular cyclizations or additions of chiral nucleophiles.

Data from analogous systems with sterically demanding terminal alkynes suggests that high levels of stereocontrol are achievable. For instance, in the asymmetric alkynylation of aldehydes, bulky terminal alkynes have been shown to influence the enantiomeric excess of the resulting propargyl alcohols when chiral catalysts are employed. nih.gov

Table 1: Potential Stereoselective Transformations of this compound

| Reaction Type | Catalyst/Reagent | Potential Chiral Product | Anticipated Benefit of Steric Hindrance |

| Asymmetric Hydroboration | Chiral Rhodium or Iridium Catalyst | Chiral Vinylboronates | Enhanced facial selectivity |

| Asymmetric Hydrosilylation | Chiral Palladium or Platinum Catalyst | Chiral Vinylsilanes | Increased enantiomeric excess |

| Asymmetric Hydroamination | Chiral Copper or Gold Catalyst | Chiral Enamines or Imines | Improved stereocontrol |

| Diastereoselective Cyclization | Chiral Substrate | Chiral Carbocycles/Heterocycles | Enhanced diastereoselectivity |

Integration into Flow Chemistry and Microreactor Systems for Efficient Synthesis

The integration of this compound chemistry into continuous flow and microreactor systems offers significant advantages in terms of safety, efficiency, and scalability. msu.edumasterorganicchemistry.com The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by these systems is particularly beneficial for managing the reactivity of the terminal alkyne and for optimizing reaction conditions. libretexts.org

A key area for exploration is the partial hydrogenation of this compound to the corresponding alkene, 3,3,5-trimethylhex-1-ene, in a continuous flow setup. rsc.org This would allow for precise control over hydrogen pressure and residence time, minimizing over-reduction to the alkane. The use of packed-bed reactors with supported catalysts, such as palladium on calcium carbonate (Lindlar's catalyst), could be optimized for high selectivity and yield.

Furthermore, microreactors can enhance the safety of reactions involving this potentially volatile alkyne, especially when using hazardous reagents or conducting highly exothermic reactions. The small reaction volumes inherent to microreactors mitigate the risks associated with thermal runaways. researchgate.net This is particularly relevant for reactions such as Sonogashira couplings or Cadiot-Chodkiewicz couplings, which often utilize reactive metal acetylides.

The high surface-area-to-volume ratio in microreactors can also lead to enhanced heat and mass transfer, potentially accelerating reaction rates and improving product purity by minimizing the formation of byproducts. msu.edu This would be advantageous for reactions that are sensitive to local concentration gradients or temperature fluctuations.

Table 2: Advantages of Flow Chemistry for this compound Reactions

| Feature | Advantage | Example Application |

| Precise Parameter Control | Improved selectivity and yield | Partial hydrogenation to 3,3,5-trimethylhex-1-ene |

| Enhanced Safety | Mitigation of hazards with reactive intermediates | Sonogashira coupling using in-situ generated copper acetylide |

| Improved Heat & Mass Transfer | Faster reaction rates, higher purity | Catalytic hydration to form the corresponding ketone |

| Scalability | Facile transition from laboratory to production scale | Continuous synthesis of derivatives |

Biocatalytic Approaches to this compound Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the functionalization of organic molecules. The application of enzymes to catalyze reactions involving this compound is a largely unexplored but promising field. The inherent chirality and steric bulk of the substrate could lead to interesting and potentially novel enzymatic transformations.

One avenue of research is the use of ene-reductases for the stereoselective reduction of the triple bond to a double bond. While typically acting on activated alkenes, some ene-reductases have shown activity towards alkynes. Screening a diverse panel of these enzymes could identify catalysts capable of producing either the (E)- or (Z)-alkene with high enantiopurity.

Another exciting prospect lies in the enzymatic halogenation of the terminal alkyne. Recently, a flavin-dependent halogenase, JamD, was discovered to be capable of halogenating terminal alkynes. wikipedia.org Investigating the substrate scope of this and other halogenases with this compound could provide a biocatalytic route to valuable haloalkyne building blocks. The steric hindrance of the trimethylhexyl group might influence the enzyme's ability to bind the substrate, presenting a challenge but also an opportunity for enzyme engineering to improve catalytic efficiency.

Lipases could also be explored for the kinetic resolution of racemic derivatives of this compound that bear a hydroxyl or carboxyl group. The bulky nature of the substrate would likely necessitate the use of lipases with large active site pockets.

Table 3: Potential Biocatalytic Reactions for this compound

| Enzyme Class | Reaction Type | Potential Product | Research Focus |

| Ene-reductases | Stereoselective reduction | (E)- or (Z)-3,3,5-trimethylhex-1-ene | Screening for activity and stereoselectivity |

| Halogenases | Halogenation | 1-Halo-3,3,5-trimethylhex-1-yne | Substrate scope and enzyme engineering |

| Lipases | Kinetic resolution | Enantiopure alcohols or esters | Identification of suitable lipases |

| Hydratases | Hydration | 3,3,5-Trimethylhexan-2-one | Exploring non-traditional enzyme activity |

Exploration of Supramolecular Interactions Involving this compound

The unique electronic and steric properties of this compound make it an intriguing candidate for studies in supramolecular chemistry. The terminal alkyne can participate in a range of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-interactions, while the bulky trimethylhexyl group can play a significant role in directing self-assembly and molecular recognition events.

The π-system of the alkyne can engage in interactions with cations (cation-π interactions) and other π-systems (π-π stacking). nih.gov The electron-rich region of the triple bond can coordinate with metal ions or organic cations, a phenomenon that could be exploited in the design of sensors or in catalysis. The bulky substituent may create specific binding pockets that enhance the selectivity of these interactions.

Furthermore, this compound could be investigated as a guest molecule in host-guest chemistry. Its size and shape could allow for selective binding within the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or pillararenes. acs.org Such studies would provide fundamental insights into the nature of host-guest interactions and could lead to applications in areas such as drug delivery or materials science.

Table 4: Potential Supramolecular Interactions of this compound

| Interaction Type | Interacting Partner | Potential Application | Role of Trimethylhexyl Group |

| Hydrogen Bonding | Hydrogen bond acceptors (e.g., pyridines, carboxylates) | Crystal engineering, co-crystal formation | Steric director of crystal packing |

| Cation-π Interactions | Metal cations, organic cations | Anion sensing, catalysis | Creation of selective binding pockets |

| Host-Guest Chemistry | Macrocyclic hosts (e.g., cyclodextrins, calixarenes) | Molecular recognition, controlled release | Dictating binding affinity and selectivity |

| Halogen Bonding | Halogen bond donors | Self-assembly of materials | Influencing the geometry of the assembly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.